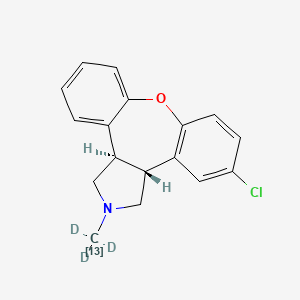

Dovitinib lactate anhydrous

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

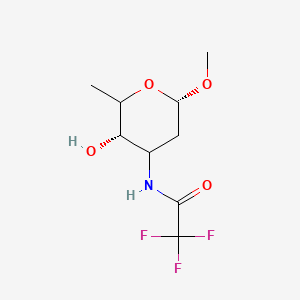

Dovitinib lactate anhydrous is an orally available small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It is currently being investigated for use in multiple myeloma and solid tumors .

Chemical Reactions Analysis

Dovitinib inhibits receptors in the FGF pathway, VEGF, and PDGF. It undergoes oxidative metabolism, with primary biotransformations including hydroxylation on the fluorobenzyl ring and N-oxidation and carbon oxidation on the methylpiperazine moiety. Notably, it is eliminated predominantly via feces, suggesting high oral absorption .

Scientific Research Applications

Application in Breast Cancer Treatment

Specific Scientific Field

The field is Oncology, specifically the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.

Summary of the Application

Dovitinib, a potent FGFR inhibitor, has demonstrated antitumor activity in heavily pretreated patients with FGFR pathway–amplified breast cancer . It was evaluated in combination with fulvestrant, a drug used for treating HR+, HER2- advanced breast cancer that had progressed during or after prior endocrine therapy .

Methods of Application

In a randomized, placebo-controlled phase II trial, postmenopausal patients with HR+, HER2- advanced breast cancer were given fulvestrant plus dovitinib or placebo .

Results or Outcomes

The median progression-free survival (PFS) was 5.5 months in both the dovitinib and placebo arms . However, for the FGF pathway–amplified subgroup, the median PFS was 10.9 months in the dovitinib arm, compared to 5.5 months in the placebo arm .

Application in Pancreatic Neuroendocrine Tumors Treatment

Specific Scientific Field

The field is Oncology, specifically the treatment of pancreatic neuroendocrine tumors (PNETs).

Summary of the Application

Dovitinib lactate was studied for its efficacy in treating patients with progressive well-differentiated PNETs .

Methods of Application

In a phase II trial, patients with progressive well-differentiated PNETs received dovitinib lactate .

Results or Outcomes

The study aimed to evaluate the 6-month progression-free survival (PFS) in patients with PNETs. However, the specific results or outcomes are not provided in the source .

Application in Acute Myeloid Leukemia (AML) Treatment

Specific Scientific Field

The field is Hematology, specifically the treatment of Acute Myeloid Leukemia (AML).

Summary of the Application

Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple RTKs involved in tumor growth and angiogenesis . It has been studied for its potential application in the treatment of AML .

Methods of Application

While the specific methods of application are not detailed in the source, typically, in clinical trials, patients with AML would receive oral doses of Dovitinib.

Results or Outcomes

The specific results or outcomes are not provided in the source . However, it is mentioned that Dovitinib has demonstrated antitumor activity in heavily pretreated patients .

Application in Multiple Myeloma Treatment

Specific Scientific Field

The field is Hematology, specifically the treatment of Multiple Myeloma.

Summary of the Application

Dovitinib has been studied for its potential application in the treatment of Multiple Myeloma . It works by inhibiting multiple kinases associated with different cancers .

Safety And Hazards

Future Directions

properties

IUPAC Name |

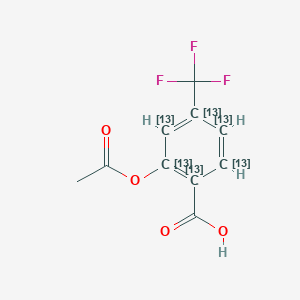

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHDKBOBHHFLBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dovitinib lactate anhydrous | |

CAS RN |

692737-80-7 |

Source

|

| Record name | Dovitinib lactate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOVITINIB LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)